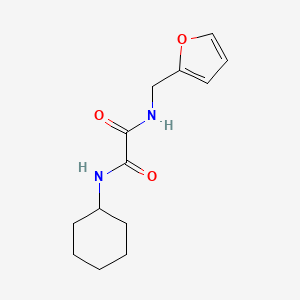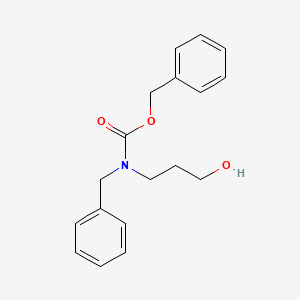
3-Bromo-2-isopropoxy-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-2-异丙氧基-5-硝基吡啶是一种有机化合物,其分子式为C8H9BrN2O3。它是一种吡啶的衍生物,吡啶是一个包含一个氮原子的六元芳香环。该化合物以在吡啶环的第三位上存在一个溴原子,在第二位上存在一个异丙氧基,以及在第五位上存在一个硝基为特征。它被用于各种化学反应,并在科学研究中得到应用。
准备方法
合成路线和反应条件
3-溴-2-异丙氧基-5-硝基吡啶的合成可以通过几种方法实现。一种常见的方法是在二氯甲烷等溶剂的存在下,使用溴或溴化剂(如N-溴代琥珀酰亚胺(NBS))对2-异丙氧基-5-硝基吡啶进行溴化。该反应通常在室温或略微升高的温度下进行,以确保完全溴化。
另一种方法是在浓硫酸和硝酸的混合物中对3-溴-2-异丙氧基吡啶进行硝化。该反应在低温下进行,以控制硝化过程并防止过度硝化。
工业生产方法
3-溴-2-异丙氧基-5-硝基吡啶的工业生产可能涉及大规模的溴化和硝化过程。这些过程针对高产率和纯度进行了优化,通常使用连续流反应器和自动化系统,以确保产品质量一致。溶剂、催化剂和反应条件的选择受到严格控制,以最大程度地减少浪费和环境影响。
化学反应分析
反应类型
3-溴-2-异丙氧基-5-硝基吡啶会发生各种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
还原反应: 硝基可以使用还原剂(如氢气在钯催化剂的存在下,或使用化学还原剂(如氯化亚锡))还原为氨基。
氧化反应: 异丙氧基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化为羰基。
常见试剂和条件
取代: 亲核试剂(例如,胺,硫醇),溶剂(例如,乙醇,二甲基甲酰胺),以及催化剂(例如,钯,铜)。
还原: 氢气,钯催化剂,氯化亚锡,溶剂(例如,乙醇,乙酸)。
氧化: 高锰酸钾,三氧化铬,溶剂(例如,丙酮,二氯甲烷)。
形成的主要产物
取代: 各种取代的吡啶,取决于所使用的亲核试剂。
还原: 3-溴-2-异丙氧基-5-氨基吡啶。
氧化: 3-溴-2-氧丙基-5-硝基吡啶。
科学研究应用
3-溴-2-异丙氧基-5-硝基吡啶在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子的结构单元。它经常被用于交叉偶联反应,如Suzuki-Miyaura 偶联,以形成碳-碳键。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。它作为合成生物活性化合物的先体。
医药: 探索其在药物发现和开发中的潜在用途。其衍生物可能作为特定生物靶点的抑制剂或调节剂。
工业: 用于生产特种化学品和材料。它是合成染料、颜料和农用化学品的宝贵中间体。
作用机制
3-溴-2-异丙氧基-5-硝基吡啶的作用机制取决于其具体的应用。在化学反应中,它充当可以发生各种转化的反应性中间体。在生物系统中,其作用机制可能涉及与特定分子靶标(如酶或受体)的相互作用。硝基可以参与氧化还原反应,而溴原子可以促进取代反应。
相似化合物的比较
类似化合物
3-溴-5-硝基吡啶: 结构相似,但没有异丙氧基。
2-溴-5-硝基吡啶: 结构相似,但溴原子位于第二位。
3-溴-2-羟基-5-硝基吡啶: 结构相似,但具有羟基而不是异丙氧基。
2-氨基-5-溴-3-硝基吡啶: 结构相似,但具有氨基而不是异丙氧基。
独特性
3-溴-2-异丙氧基-5-硝基吡啶之所以独特,是因为它在吡啶环上同时存在异丙氧基和硝基。这种官能团组合赋予了独特的化学反应性和潜在的生物活性,使其成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC 名称 |
3-bromo-5-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3 |
InChI 键 |
YFBUZHWKODDJEB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
![[3-(Trifluoromethyl)piperidin-4-yl]methanol](/img/structure/B12450711.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)


![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)

